molecular formula C40H80O2 B1619625 Arachidyl arachidate CAS No. 22432-80-0

Arachidyl arachidate

Cat. No.: B1619625
CAS No.: 22432-80-0
M. Wt: 593.1 g/mol
InChI Key: VJFBRZCPEBSUHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Arachidyl arachidate can be synthesized through the esterification of arachidic acid with arachidyl alcohol. This reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction is carried out by heating the mixture of arachidic acid and arachidyl alcohol in the presence of the catalyst until the desired ester is formed .

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques such as distillation and crystallization are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: Arachidyl arachidate primarily undergoes hydrolysis and transesterification reactions.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into arachidic acid and arachidyl alcohol.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products Formed:

Scientific Research Applications

Arachidyl arachidate has several applications in scientific research:

Mechanism of Action

The mechanism of action of arachidyl arachidate in biological systems involves its interaction with cell membranes. As a lipid, it can integrate into the lipid bilayer, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane transport .

Comparison with Similar Compounds

    Arachidic Acid: A saturated fatty acid with a 20-carbon chain, used in the production of detergents and lubricants.

    Arachidyl Alcohol: A long-chain fatty alcohol used in cosmetics and personal care products.

    Other Esters: Similar esters such as behenyl behenate and stearyl stearate, which are also used in cosmetic formulations.

Uniqueness: Arachidyl arachidate is unique due to its specific combination of arachidic acid and arachidyl alcohol, providing distinct emollient properties that are highly valued in the cosmetics industry. Its long carbon chain structure contributes to its stability and effectiveness as a moisturizing agent .

Properties

IUPAC Name

icosyl icosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H80O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-42-40(41)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-39H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJFBRZCPEBSUHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H80O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5066798
Record name Eicosanoic acid, eicosyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5066798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

593.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Eicosanoic acid, eicosyl ester
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14093
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

22432-80-0
Record name Eicosyl eicosanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22432-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arachidyl arachidate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022432800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eicosanoic acid, eicosyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Eicosanoic acid, eicosyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5066798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Icosyl icosanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.889
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ARACHIDYL ARACHIDATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74971HLF1A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Arachidyl arachidate
Reactant of Route 2
Reactant of Route 2
Arachidyl arachidate
Reactant of Route 3
Reactant of Route 3
Arachidyl arachidate
Reactant of Route 4
Reactant of Route 4
Arachidyl arachidate
Reactant of Route 5
Reactant of Route 5
Arachidyl arachidate
Reactant of Route 6
Reactant of Route 6
Arachidyl arachidate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.